2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Catalog No.
S1895254
CAS No.
5005-37-8
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

CAS Number

5005-37-8

Product Name

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

IUPAC Name

2-(4-chlorophenyl)-2-pyridin-2-ylacetonitrile

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H

InChI Key

TVLXKCIMEBLREH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H9ClN2 and a molar mass of 228.68 g/mol. It features a chlorophenyl group and a pyridinyl group, which contribute to its unique properties. The compound is characterized by a melting point of approximately 67.5-67.8 °C and a boiling point of 165 °C at reduced pressure (3 Torr) . It is often utilized in various chemical research applications, particularly in the synthesis of biologically active compounds.

There is no known mechanism of action for this compound due to the lack of research on its biological properties [].

  • Organic Synthesis

    The presence of the nitrile group (C≡N) suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. Nitrile groups can be readily transformed into various functional groups, making them valuable building blocks in organic chemistry .

  • Medicinal Chemistry

    The combination of a chlorophenyl group and a pyridinyl group presents interesting possibilities for exploring biological activity. Chlorophenyl and pyridinyl moieties are frequently found in pharmaceuticals, and researchers might investigate 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile as a potential lead compound for drug discovery .

  • Material Science

    The aromatic rings and the presence of nitrogen atoms in the molecule suggest potential applications in material science. Aromatic rings can contribute to π-π stacking interactions, which are important for the self-assembly of functional materials . Further research would be needed to explore this possibility.

Several methods have been reported for the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile:

  • Reaction of Phenylacetylene and 4-Chlorophenyl Bromide: This method involves coupling these two reactants under suitable conditions to yield the desired product.
  • Photoinitiated Reactions: Utilizing photo-irradiation to promote

The primary applications of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile include:

  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals.
  • Biological Studies: Its potential biological activity makes it a candidate for studies aimed at discovering new therapeutic agents.
  • Photochemistry: The compound's ability to undergo photoinitiated reactions opens avenues for applications in materials science and organic electronics .

While specific interaction studies involving 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile are not extensively documented, its structural characteristics suggest potential interactions with biological targets. The presence of both chlorophenyl and pyridinyl groups may enhance its binding affinity to various enzymes or receptors, warranting further exploration in pharmacological contexts .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-(3-Chlorophenyl)-2-(pyridin-2-yl)acetonitrileC13H9ClN2Similar structure but different chlorine position
4-Chloro-N-(pyridin-2-yl)benzamideC12H10ClN3OContains an amide functional group
2-(4-Fluorophenyl)-2-(pyridin-3-yl)acetonitrileC13H9FN2Fluorine substitution instead of chlorine

Uniqueness of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The unique combination of a chlorophenyl group at the para position and a pyridinyl group distinguishes this compound from others listed above. Its specific electronic and steric properties may contribute to its distinct reactivity and biological activity, making it an interesting subject for further research .

XLogP3

2.9

Other CAS

5005-37-8

Dates

Modify: 2023-08-16

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